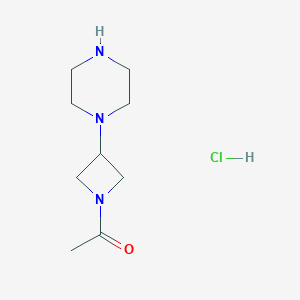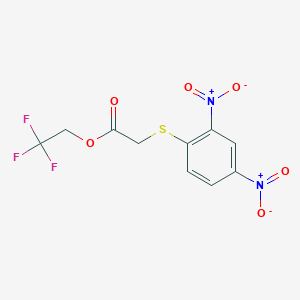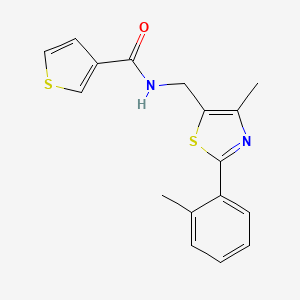
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. In medicinal chemistry, these derivatives play a crucial role in developing advanced drugs with a wide range of effects. Some notable applications include:
- Anticancer Properties : Certain thiophene-based molecules exhibit promising anticancer activity .
- Anti-Inflammatory Effects : Thiophene derivatives have demonstrated anti-inflammatory properties .
- Antimicrobial Activity : These compounds can act as antimicrobial agents .
- Antihypertensive Effects : Some thiophene-containing drugs have antihypertensive properties .
- Anti-Atherosclerotic Properties : Thiophene-mediated molecules may contribute to preventing atherosclerosis .
Organic Electronics and Material Science
Thiophene derivatives find applications in material science and organic electronics:
- Organic Semiconductors : Thiophene-based compounds play a vital role in developing organic semiconductors .
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to OFET fabrication .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-containing molecules are used in OLEDs .
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.
Pain Management
The non-steroidal drug fentiazac, which contains a thiophene moiety, is used for managing joint and muscular discomforts .
Anti-Fibrosis Activity
Some thiophene compounds exhibit better anti-fibrosis activity than existing drugs on specific cell lines .
Other Applications
Thiophene derivatives have been investigated for their potential in various fields, including drug discovery, materials science, and chemical synthesis .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . They may also activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase A2 . They can also influence the extrinsic and intrinsic apoptotic pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, thiazole derivatives have been found to show growth inhibition activity against certain cancer cell lines . They also have antimicrobial, antifungal, and antiviral activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. Additionally, the presence of other compounds or substances in the environment can potentially affect the compound’s stability and efficacy .
Propriétés
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-5-3-4-6-14(11)17-19-12(2)15(22-17)9-18-16(20)13-7-8-21-10-13/h3-8,10H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXHGVUGMZXERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

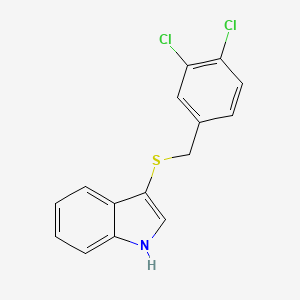
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3019851.png)
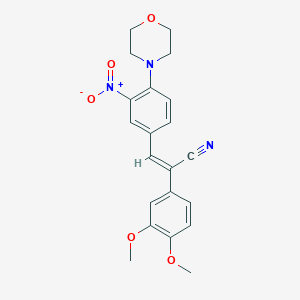
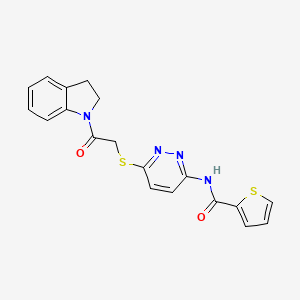

![2-(2-chloro-4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3019860.png)
![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)
![5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B3019865.png)

![dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3019868.png)
![N-allylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3019870.png)
